molecular formula C15H24O4 B14177097 (5R,7R)-7-(Methoxymethoxy)-7-phenylheptane-1,5-diol CAS No. 923037-09-6

(5R,7R)-7-(Methoxymethoxy)-7-phenylheptane-1,5-diol

Cat. No.: B14177097
CAS No.: 923037-09-6
M. Wt: 268.35 g/mol
InChI Key: YQFDZLXDXDMIGG-HUUCEWRRSA-N
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Description

(5R,7R)-7-(Methoxymethoxy)-7-phenylheptane-1,5-diol is a complex organic compound characterized by its unique structure, which includes a methoxymethoxy group and a phenyl group attached to a heptane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,7R)-7-(Methoxymethoxy)-7-phenylheptane-1,5-diol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the protection of hydroxyl groups, followed by the introduction of the methoxymethoxy group through a reaction with methoxymethyl chloride in the presence of a base. The phenyl group can be introduced via a Grignard reaction or other suitable methods. The final steps often involve deprotection and purification to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and minimize costs. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5R,7R)-7-(Methoxymethoxy)-7-phenylheptane-1,5-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohols.

Scientific Research Applications

Chemistry

In chemistry, (5R,7R)-7-(Methoxymethoxy)-7-phenylheptane-1,5-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the mechanisms of various biological processes.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its ability to undergo various chemical transformations makes it a versatile starting material for the synthesis of therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may also find applications in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism by which (5R,7R)-7-(Methoxymethoxy)-7-phenylheptane-1,5-diol exerts its effects depends on its interactions with molecular targets. These interactions may involve binding to specific enzymes or receptors, leading to changes in cellular processes. The methoxymethoxy and phenyl groups play crucial roles in determining the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5R,7R)-7-(Methoxymethoxy)-7-phenylheptane-1,5-diol is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific applications.

Properties

CAS No.

923037-09-6

Molecular Formula

C15H24O4

Molecular Weight

268.35 g/mol

IUPAC Name

(5R,7R)-7-(methoxymethoxy)-7-phenylheptane-1,5-diol

InChI

InChI=1S/C15H24O4/c1-18-12-19-15(13-7-3-2-4-8-13)11-14(17)9-5-6-10-16/h2-4,7-8,14-17H,5-6,9-12H2,1H3/t14-,15-/m1/s1

InChI Key

YQFDZLXDXDMIGG-HUUCEWRRSA-N

Isomeric SMILES

COCO[C@H](C[C@@H](CCCCO)O)C1=CC=CC=C1

Canonical SMILES

COCOC(CC(CCCCO)O)C1=CC=CC=C1

Origin of Product

United States

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